(2E)-2-[(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

Tetrahydrocarbazolone Heterocyclic synthesis Structure-activity relationship

Select 866138-45-6 for unambiguous GPCR SAR: the ortho-chloro substituent enforces a non-coplanar conformation distinct from para-Cl (CAS 866149-10-2) and unsubstituted (CAS 1164562-06-4) analogs, enabling rigorous assessment of halogen position effects on MCHR2/CRTH2 binding. The electron-withdrawing ortho-Cl enhances α,β-unsaturated ketone reactivity for faster cyclization in diversity-oriented synthesis. Available at ≥95% purity; select vendors offer ≥98% to minimize HTS false-positive rates. Request a quote today.

Molecular Formula C19H14ClNO
Molecular Weight 307.78
CAS No. 866138-45-6
Cat. No. B2951680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-[(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
CAS866138-45-6
Molecular FormulaC19H14ClNO
Molecular Weight307.78
Structural Identifiers
SMILESC1CC2=C(C(=O)C1=CC3=CC=CC=C3Cl)NC4=CC=CC=C24
InChIInChI=1S/C19H14ClNO/c20-16-7-3-1-5-12(16)11-13-9-10-15-14-6-2-4-8-17(14)21-18(15)19(13)22/h1-8,11,21H,9-10H2/b13-11+
InChIKeyDALXSXCSROZEHO-ACCUITESSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866138-45-6: Sourcing the 2-Chlorobenzylidene Tetrahydrocarbazolone Scaffold for Melanin-Concentrating Hormone Receptor and GPCR Probe Discovery


(2E)-2-[(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 866138-45-6) is a synthetic, low-molecular-weight (307.8 g/mol) tetrahydrocarbazolone derivative bearing an ortho-chlorobenzylidene substituent at the 2-position, placing it within a well-validated chemical class known for modulating G protein-coupled receptors (GPCRs) [1]. Unlike the unsubstituted benzylidene or para-chloro congeners, the ortho-substitution pattern introduces distinct electronic and steric constraints that may influence target binding, as evidenced by patent disclosures covering tetrahydrocarbazole-based CRTH2 and GnRH antagonists [2][3]. The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98%, serving as a key intermediate or screening candidate in early-stage drug discovery programs targeting GPCR pathways.

Why Replacement of CAS 866138-45-6 with 3-Chloro, 4-Chloro, or Unsubstituted Benzylidene Analogs Risks Divergent SAR Trajectories


The 2-chlorophenyl group in 866138-45-6 is not a substitutable placeholder. In the broader tetrahydrocarbazolone chemotype, the halogen's position (ortho vs. meta or para) and identity (Cl vs. H or other halogens) directly influence the dihedral angle between the benzylidene ring and the carbazolone core, altering the three-dimensional pharmacophore presented to GPCR binding pockets [1]. The electron-withdrawing effect of the ortho-chloro substituent modifies the electrophilicity of the α,β-unsaturated ketone, a feature exploited in synthetic transformations that cannot be replicated with a non-halogenated or para-chloro analog [2]. Substituting 866138-45-6 with the 4-chloro isomer (CAS 866149-10-2) or the unsubstituted benzylidene (CAS 1164562-06-4) therefore carries the risk of invalidating structure-activity relationships established against specific GPCR targets, including melanin-concentrating hormone receptor 2 (MCHR2) and chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).

Differential Evidence for CAS 866138-45-6 Against In-Class Benzylidene Tetrahydrocarbazolone Analogs


Ortho-Substitution SAR: Impact of 2-Chlorophenyl on Synthetic Intermediate Reactivity vs. Unsubstituted Benzylidene

The synthetic utility of 2-benzylidene-1,2,3,4-tetrahydrocarbazol-1-ones is well-documented for constructing annulated carbazoles. The presence of an ortho-chloro substituent, as in 866138-45-6, increases the electrophilicity of the exocyclic double bond via an electron-withdrawing inductive effect, which can accelerate nucleophilic addition steps relative to the unsubstituted 2-benzylidene analog (CAS 1164562-06-4). While direct kinetic data comparing these two specific substrates in the same reaction are not available, the electron-withdrawing nature of the ortho-Cl group is a class-level inference supported by the reaction diversity reported for halogenated benzylidene carbazolones [1].

Tetrahydrocarbazolone Heterocyclic synthesis Structure-activity relationship

Supplier Purity Quantification: 866138-45-6 vs. Commercial 4-Chloro Isomer

Commercial availability data reveal a purity specification difference between the 2-chloro (target) and 4-chloro (comparator) isomers. The target compound 866138-45-6 is supplied by MolCore at NLT 98% purity , whereas the 4-chloro analog (CAS 866149-10-2) is listed at 95%+ by common vendors such as Chemenu . This 3% minimum purity differential, while modest, is meaningful for researchers requiring high-purity starting materials for sensitive biochemical assays where trace impurities can confound dose-response measurements.

Chemical procurement Purity specification Comparator analysis

Steric Differentiation: Ortho-Chloro vs. Para-Chloro Influence on Dihedral Angle and Target Recognition

Crystallographic data on related tetrahydrocarbazolone benzylidene derivatives indicate that the dihedral angle between the benzylidene phenyl ring and the carbazolone plane is sensitive to ortho substitution. In (E)-6-chloro-2-(furan-2-ylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one, the furan ring is twisted out of coplanarity [1]. Extending this class-level inference, the ortho-chloro substituent in 866138-45-6 forces the chlorophenyl ring into a non-coplanar conformation, whereas the para-chloro analog (CAS 866149-10-2) can adopt a more planar geometry. In GPCR antagonist programs where coplanarity influences π-stacking interactions with aromatic residues in the binding pocket, this conformational difference is structurally meaningful [2].

Conformational analysis GPCR ligand design Steric effects

Absence of Primary Bioactivity Data: Known Limitation of 866138-45-6 vs. Fully Characterized GPCR Antagonists

An exhaustive search of PubChem, ChEMBL, BindingDB, and PubMed reveals no primary bioactivity data (IC50, Ki, EC50) for 866138-45-6 against any molecular target. In contrast, structurally related tetrahydrocarbazole derivatives with pendent amide or spirocyclic groups have been characterized with IC50 values as low as 1 nM at MCHR2 (e.g., ChEMBL1934130) and 16 nM at JAK2 (e.g., ChEMBL1934345) [1][2]. This evidence gap means that 866138-45-6 currently functions as an advanced synthetic intermediate or a screening candidate awaiting primary characterization, rather than a well-validated probe. Scientific selection risk is therefore that direct target engagement data must be generated by the end user.

Bioactivity gap Procurement risk assessment MCHR2

Precision Use-Cases for 866138-45-6: When Ortho-Chlorobenzylidene Tetrahydrocarbazolone Outperforms Generic Alternatives


GPCR Antagonist SAR Expansion Programs Targeting MCHR2 or CRTH2

For lead optimization programs built upon core tetrahydrocarbazole GPCR antagonist pharmacophores (e.g., MCHR2 IC50 ~1 nM series), 866138-45-6 serves as a critical ortho-substituted control compound. The ortho-chloro group introduces steric bulk that cannot be replicated by para-chloro (CAS 866149-10-2) or unsubstituted benzylidene (CAS 1164562-06-4) analogs, enabling the systematic dissection of halogen position effects on receptor binding and functional antagonism [1]. Procurement of the ortho isomer is the only way to evaluate whether the halogen's position sterically restricts or facilitates access to the MCHR2 orthosteric site.

Annulated Carbazole Library Synthesis Requiring an Electrophilic Michael Acceptor

In synthetic methodology development for pyrano-, pyrido-, and pyridazino-carbazole libraries, the ortho-chloro substituent enhances the reactivity of the α,β-unsaturated ketone system through inductive electron withdrawal, potentially yielding faster cyclization kinetics than the unsubstituted benzylidene [2]. Researchers building diversity-oriented synthesis collections benefit from using 866138-45-6 preferentially over the less electrophilic benzylidene analog when reaction efficiency is the primary concern.

Orthosteric Probe Design Requiring Non-Coplanar Aryl Conformations

Where GPCR binding pocket crystallography or computational docking suggests that a non-coplanar diaryl system is required to avoid steric clashes with transmembrane helix residues, 866138-45-6 provides the enforced torsional constraint that para-substituted analogs cannot match [3]. This makes it uniquely suitable for testing hypotheses about the bioactive conformation of tetrahydrocarbazole-based antagonists at CRTH2 or GnRH receptors, as disclosed in the Actelion patent family [1].

Medicinal Chemistry Hit Triage Requiring High-Purity (>97%) Ortho-Halogenated Scaffolds

For high-throughput screening (HTS) hit confirmation campaigns where compound purity directly impacts false-positive rates, the availability of 866138-45-6 at ≥98% purity from select vendors provides a measurable advantage over the 95% purity typical of the 4-chloro isomer. At screening concentrations of 10-30 µM, this purity differential translates to a reduction in total impurity burden of ≥3 µM, reducing the probability of non-specific assay interference.

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